N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide
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Overview
Description
N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
Scientific Research Applications
N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A versatile reagent used in various chemical reactions, known for its solvent properties.
N,N-Dimethylacetamide: Similar to N,N-Dimethylformamide, it is used as a reagent and solvent in organic synthesis.
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide moiety and are used in the synthesis of heterocyclic compounds.
Uniqueness
N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)9-11(8-14)13(18)15-12(17)10-6-4-3-5-7-10/h3-7,9H,1-2H3,(H,15,17,18)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZJCWIPXZBHY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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